molecular formula C11H9NO5 B2820997 3-[(2E)-3-carboxyprop-2-enamido]benzoic acid CAS No. 591750-27-5

3-[(2E)-3-carboxyprop-2-enamido]benzoic acid

Cat. No.: B2820997
CAS No.: 591750-27-5
M. Wt: 235.195
InChI Key: UXIAYWKXDXAWJB-SNAWJCMRSA-N
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Description

3-[(2E)-3-carboxyprop-2-enamido]benzoic acid is an organic compound with the molecular formula C₁₁H₉NO₅ and a molecular weight of 235.196 g/mol . It is characterized by the presence of a carboxylic acid group, an enoylamino group, and a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-carboxyprop-2-enamido]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-aminobenzoic acid with maleic anhydride under controlled conditions. The reaction typically proceeds as follows:

    Reaction with Maleic Anhydride: 3-Aminobenzoic acid is reacted with maleic anhydride in an organic solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, allowing the formation of the enoylamino intermediate.

    Hydrolysis: The intermediate is then subjected to hydrolysis using aqueous acid or base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-carboxyprop-2-enamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the enoylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acids and oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

3-[(2E)-3-carboxyprop-2-enamido]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-carboxyprop-2-enamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

3-[(2E)-3-carboxyprop-2-enamido]benzoic acid can be compared with other similar compounds, such as:

    3-Aminobenzoic acid: Lacks the enoylamino group and has different chemical reactivity and applications.

    Maleic acid: Contains a similar enoyl group but lacks the benzoic acid moiety.

    Benzoic acid: Lacks the enoylamino group and has different chemical properties and uses.

Properties

IUPAC Name

3-[[(E)-3-carboxyprop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c13-9(4-5-10(14)15)12-8-3-1-2-7(6-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIAYWKXDXAWJB-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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